molecular formula C15H16ClN3O4 B2614446 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2034250-28-5

1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No. B2614446
CAS RN: 2034250-28-5
M. Wt: 337.76
InChI Key: PNXOSTNSAFFQMM-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a type of heterocyclic amine with a saturated five-membered ring . It also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, the ether linkage connecting them, and the 2-oxoethyl group attached to the pyrrolidine ring. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidine and pyridine rings, as well as the ether and 2-oxoethyl groups. The pyridine ring, for example, is known to participate in various chemical reactions due to its aromatic nature and the presence of a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could enhance the compound’s water solubility due to its basicity .

Scientific Research Applications

Asymmetric Construction of Spirocyclic Compounds

Researchers have reported the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system, yielding spirocyclic pyrrolidine-thia(oxa)zolidinediones with excellent yields and enantioselectivity (Wu‐Lin Yang et al., 2015). This process highlights the potential of related compounds in the synthesis of structurally complex and biologically relevant molecules.

Amnesia-Reversal Activity

A series of cyclic imides, including derivatives of pyrrolidine-2,5-dione, have been synthesized and evaluated for their amnesia-reversal activity in mice induced by electroconvulsive shock. The study explores structure-activity relationships and identifies compounds with significant biological activity (D. Butler et al., 1987).

Antioxidant Activity

A computational study on a Mannich base derivative of pyrrolidine-2,5-dione has provided insights into its effective antioxidant activity. The research utilized vibrational analysis, NMR spectral analysis, and other computational methods to understand the structure-property relationships and the molecular basis of its antioxidant effects (M. Boobalan et al., 2014).

Oxidation Reactions

The compound 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used effectively as an oxidizing agent for the transformation of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, suggesting potential applications of related pyrrolidine-2,5-dione derivatives in organic synthesis (M. Zolfigol et al., 2006).

Future Directions

The study of pyrrolidine and pyridine derivatives is a vibrant field of research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications .

properties

IUPAC Name

1-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c16-11-7-17-5-3-12(11)23-10-4-6-18(8-10)15(22)9-19-13(20)1-2-14(19)21/h3,5,7,10H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXOSTNSAFFQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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